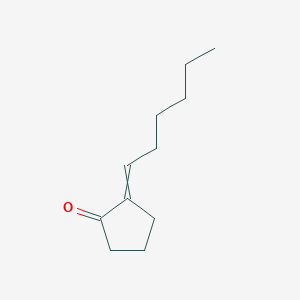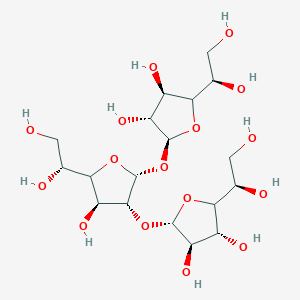
Galf-galf-galf
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound Galf-galf-galf is a complex organic molecule characterized by multiple hydroxyl groups and a series of interconnected oxolane rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions, starting from simpler precursors. The process often includes:
Formation of Oxolane Rings: This can be achieved through cyclization reactions involving dihydroxyethyl groups.
Hydroxyl Group Introduction: Hydroxyl groups are introduced via oxidation reactions using reagents such as osmium tetroxide or potassium permanganate.
Protection and Deprotection Steps: Protecting groups like silyl ethers may be used to protect hydroxyl groups during intermediate steps, followed by deprotection to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalytic Processes: Utilizing catalysts to improve reaction efficiency.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance scalability and control over reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents.
Reduction: Reduction of carbonyl groups back to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Osmium tetroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions will regenerate the original hydroxyl groups.
Aplicaciones Científicas De Investigación
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These may include:
Enzymes: Binding to active sites and modulating enzyme activity.
Receptors: Interacting with cell surface receptors to trigger signaling pathways.
Pathways: Influencing metabolic pathways by acting as a substrate or inhibitor.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound used as a precursor to high-performance polymers.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound structurally similar to vitamin E.
Propiedades
Número CAS |
129728-10-5 |
|---|---|
Fórmula molecular |
C18H32O16 |
Peso molecular |
504.4 g/mol |
Nombre IUPAC |
(3R,4R,5S)-2-[(1R)-1,2-dihydroxyethyl]-5-[(2R,3R,4S)-5-[(1R)-1,2-dihydroxyethyl]-2-[(2S,3R,4R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl]oxy-4-hydroxyoxolan-3-yl]oxyoxolane-3,4-diol |
InChI |
InChI=1S/C18H32O16/c19-1-4(22)12-7(25)9(27)16(30-12)33-15-11(29)14(6(24)3-21)32-18(15)34-17-10(28)8(26)13(31-17)5(23)2-20/h4-29H,1-3H2/t4-,5-,6-,7-,8-,9-,10-,11+,12?,13?,14?,15-,16+,17+,18-/m1/s1 |
Clave InChI |
VMBUXFOTQGWDDI-PUBFQDMGSA-N |
SMILES |
C(C(C1C(C(C(O1)OC2C(C(OC2OC3C(C(C(O3)C(CO)O)O)O)C(CO)O)O)O)O)O)O |
SMILES isomérico |
C([C@H](C1[C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](C(O[C@@H]2O[C@H]3[C@@H]([C@H](C(O3)[C@@H](CO)O)O)O)[C@@H](CO)O)O)O)O)O)O |
SMILES canónico |
C(C(C1C(C(C(O1)OC2C(C(OC2OC3C(C(C(O3)C(CO)O)O)O)C(CO)O)O)O)O)O)O |
Sinónimos |
3,5-di-O-(beta-galactofuranosyl)-galactofuranose beta-Galf-(1-3)-(beta-Galf-(1-5))-Galf Galf-Galf-Galf |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


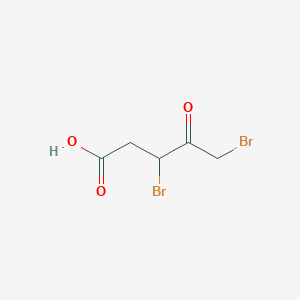
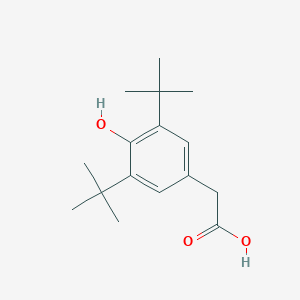
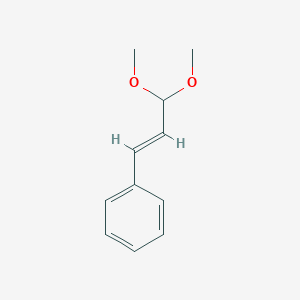
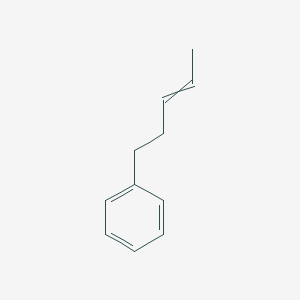
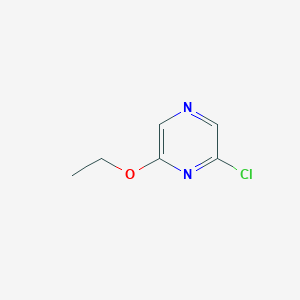
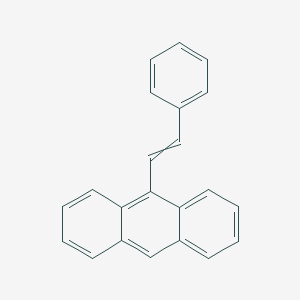
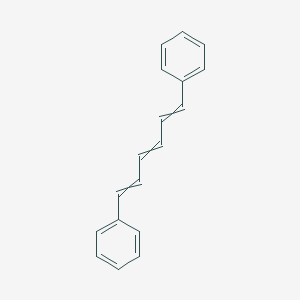
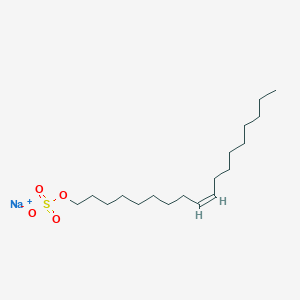
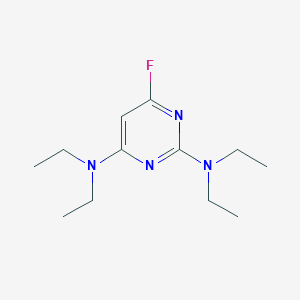
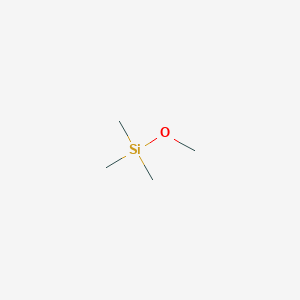
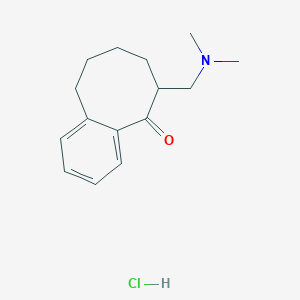
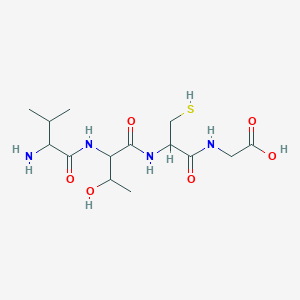
![Bicyclo[3.1.0]hexane-2-undecanoic acid, methyl ester](/img/structure/B155601.png)
